N-phenyl-1,4-diazepane-1-carboxamide hydrochloride
Overview
Description
N-phenyl-1,4-diazepane-1-carboxamide hydrochloride is a useful research compound. Its molecular formula is C12H18ClN3O and its molecular weight is 255.74 g/mol. The purity is usually 95%.
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Scientific Research Applications
Analogs in Neuropharmacology
Research on compounds structurally related to N-phenyl-1,4-diazepane-1-carboxamide hydrochloride, such as benzodiazepines, reveals their significant impact on neuropharmacology, particularly in modulating GABA_A receptors. For example, studies have shown that certain benzodiazepine analogs can serve as positive allosteric modulators of GABA_A receptors containing the α5 subunit, which may have implications for treating CNS disorders such as schizophrenia, Alzheimer's disease, Down syndrome, or autism (Stamenic et al., 2016).
Anticonvulsant and Anxiolytic Properties
The modification of benzodiazepine structures, akin to the this compound, has led to the development of compounds with anticonvulsant and anxiolytic properties. Research indicates that such modifications can enhance selectivity and efficacy while improving kinetic behavior, potentially offering more targeted therapeutic options with fewer side effects (Wesołowska et al., 2003).
Enzymatic Activity Modulation
Compounds within this structural realm have also been explored for their effects on enzymatic activities. For instance, studies on new benzodiazepines have demonstrated their ability to significantly inhibit acetylcholinesterase (AChE) and ATPDase activities, which could have implications for neurodegenerative diseases where these enzymes play a crucial role (Schetinger et al., 2000).
Metabolic Pathway Insights
Investigations into the metabolism of benzodiazepines provide insights into the pharmacokinetics and pharmacodynamics of related compounds, such as this compound. Understanding the metabolic pathways, including the identification of metabolites and their effects, is crucial for drug development and therapeutic application (Sakai et al., 2009).
Properties
IUPAC Name |
N-phenyl-1,4-diazepane-1-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.ClH/c16-12(14-11-5-2-1-3-6-11)15-9-4-7-13-8-10-15;/h1-3,5-6,13H,4,7-10H2,(H,14,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLVELYAJMJVNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)NC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.